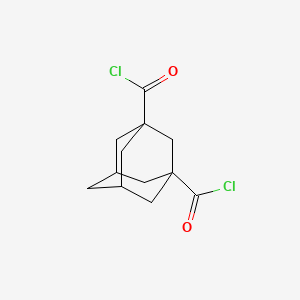

1,3-金刚烷二羰基氯

描述

1,3-Adamantanedicarbonyl chloride, also known as adamantane-1,3-dicarbonyl chloride, is a chemical compound with the molecular formula C12H14Cl2O2 . It has a molecular weight of 261.14 g/mol . It is used as an intermediate in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of an adamantane-based compound has been described in a study . The study outlines a clipping methodology where a kinetically stable pseudorotaxane was first synthesized. This pseudorotaxane was constituted by a removable tetraalkylfumaramide thread and the desired macrocycle. A subsequent thermal dethreading yielded the adamantane-based macrocycle . Another study describes the preparation of a compound from 1,3-adamantanedicarbonyl chloride (ADC) and 4,40-(hexafluoroisopropylidene)bis(o-aminophenol) (6FAP) in the presence of lithium chloride in N-methyl pyrrolidinone (NMP) at 0 C for 12h .

Molecular Structure Analysis

The molecular structure of 1,3-Adamantanedicarbonyl chloride consists of 12 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The average mass is 261.144 Da and the monoisotopic mass is 260.037079 Da .

Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Adamantanedicarbonyl chloride are not detailed in the search results, it is used as an intermediate in the synthesis of various chemical compounds .

Physical and Chemical Properties Analysis

1,3-Adamantanedicarbonyl chloride has a melting point of 89-90 °C and a density of 1.441 .

科学研究应用

高温聚芳醚醚酮合成

1,3-金刚烷二羰基氯用于合成高温聚芳醚醚酮三苯基膦氧化物。这些聚合物结合了金刚烷结构单元,由于其在特定范围内的热稳定性和对光谱辐射的透明性,显示出用于空间热控涂层的潜在应用 (Dang 等人,2004)。

化学中的分子结构分析

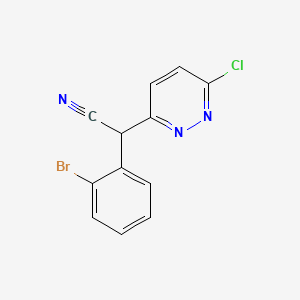

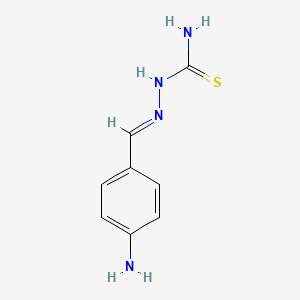

该化合物在某些硫脲的合成和结构分析中发挥作用,例如 1-(金刚烷-1-基羰基)-3-(二氯苯基)硫脲。它的参与对于理解这些化合物的振动光谱和分子结构至关重要 (Saeed 等人,2017)。

半脂肪族聚(苯并恶唑)的开发

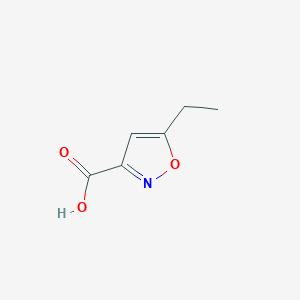

1,3-金刚烷二羰基氯用于开发光敏半脂肪族聚(苯并恶唑),该聚合物在需要高透明度和低介电常数材料的领域具有潜在应用 (Fukukawa 等人,2004)。

金刚烷-萘基硫脲共轭物的合成

它有助于合成 1-(金刚烷-1-羰基-3-(1-萘基))硫脲等化合物,这些化合物被探索用于 DNA 结合、脲酶抑制和潜在的抗癌活性 (Arshad 等人,2021)。

促进芳香族聚酯的合成

1,3-金刚烷二羰基氯有助于合成具有优异溶解性和透明性的芳香族聚酯,表明其在材料科学中具有多种潜在应用 (Maeyama 等人,2008)。

溶剂动力学和水合作用的探索

它用于了解水合研究中的溶剂分布和取向,为水溶液中的分子相互作用提供了宝贵的见解 (Ohisa 等人,2011)。

抗菌活性研究

涉及 1,3-金刚烷二羰基氯在其中发挥作用的含有金刚烷环的席夫碱的铟(III)配合物研究,有助于了解对各种细菌菌株的抗菌活性 (Jin 等人,2011)。

未来方向

属性

IUPAC Name |

adamantane-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRUZYNPJUZODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30411862 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29713-15-3 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

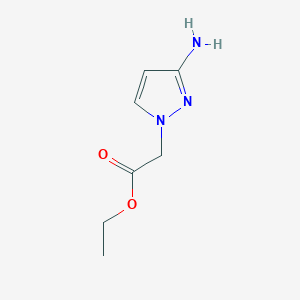

Feasible Synthetic Routes

Q1: How does 1,3-adamantanedicarbonyl chloride contribute to the properties of the resulting polymers?

A: 1,3-Adamantanedicarbonyl chloride serves as a key building block in the synthesis of poly(o-hydroxy amide)s (PAHAs) [, ]. The rigid, bulky structure of the adamantane moiety introduced by 1,3-adamantanedicarbonyl chloride contributes to several desirable properties in the final polymers, including:

- High glass transition temperatures (Tg): The rigid adamantane unit restricts chain mobility, leading to higher Tg values [].

- Good thermal stability: Polymers incorporating adamantane units often exhibit enhanced thermal stability, making them suitable for high-temperature applications [].

- Low dielectric constants: The bulky, non-polar nature of the adamantane group can disrupt close packing of polymer chains, leading to lower dielectric constants, a valuable property for applications in microelectronics [, ].

Q2: What is the role of 1,3-adamantanedicarbonyl chloride in the synthesis of semi-alicyclic polybenzoxazoles (PABOs)?

A: 1,3-Adamantanedicarbonyl chloride reacts with 4,4′-(hexafluoroisopropylidene)bis(o-aminophenol) (6FAP) to form a poly(o-hydroxy amide) (PAHA) precursor [, ]. This PAHA, containing adamantyl units, can be thermally converted to the corresponding semi-alicyclic polybenzoxazole (PABO) [, ]. The incorporation of the adamantane structure through the use of 1,3-adamantanedicarbonyl chloride contributes to the PABO's high thermal stability (Td5 = 520 °C under N2) and excellent transparency in the visible and UV regions [].

Q3: Can you provide details on the reaction of 1,3-adamantanedicarbonyl chloride with other monomers mentioned in the articles?

A: Besides reacting with 6FAP, 1,3-adamantanedicarbonyl chloride is also utilized in the synthesis of novel dihydroxy monomers for polyaryleneetherketone triphenylphosphine oxides []. It reacts with anisole via Friedel-Crafts acylation, followed by demethylation, to produce 1,3-bis(4-hydroxybenzoyl)adamantane []. This monomer then undergoes polymerization with 4,4'-difluorotriphenylphosphine oxide, resulting in polymers with high glass transition temperatures and good thermooxidative stability [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)